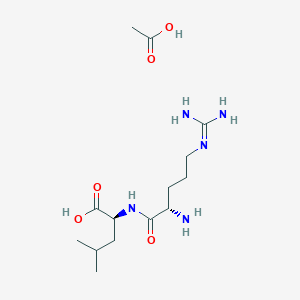

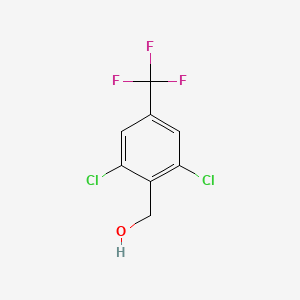

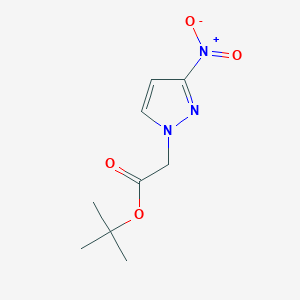

![molecular formula C7H7BrN2O B6335375 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1374684-64-6](/img/structure/B6335375.png)

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds, which are crucial in the development of new therapeutic agents and materials. For instance, it has been involved in the formation of pyrrolo[3,4-c]pyrazoles, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyrimidines through reactions with hydrazonoyl halides and active methylene compounds. These processes highlight the compound's utility in generating diverse heterocyclic systems, expanding the chemical space for pharmaceutical development and material science (Abdelhamid et al., 2008).

Facilitation of Ring-Chain Tautomerism

The chemical structure of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one allows for the exploration of ring-chain tautomerism, a phenomenon where the compound can exist in equilibrium between a ring structure and a chain structure. This property is instrumental in synthesizing novel heterocyclic systems such as 2,10-dihydro-3H,5H-imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and others, demonstrating the compound's role in advancing organic chemistry and facilitating the discovery of new molecules with potential biological activities (Mokrov et al., 2011).

Experimental and Computational Studies

The compound has been the subject of both experimental and computational studies to understand its reactivity and potential applications further. For example, its derivatives have been synthesized and analyzed for their structural properties, contributing to the field of organic chemistry by offering insights into reaction mechanisms and molecular behavior. Such studies are crucial for designing molecules with desired properties for various applications (Menges et al., 2013).

Development of Organic Optoelectronic Materials

In the realm of material science, derivatives of this compound have been investigated for their potential in organic optoelectronic applications. Through regioselective synthesis and modification, these derivatives exhibit promising properties for use in optoelectronic devices, highlighting the compound's versatility beyond pharmaceutical applications and into the field of advanced materials (Meti et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with the pyrrolopyrazine scaffold, to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s predicted boiling point is 4655±400 °C, and its predicted density is 189±01 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-2H,3-4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJWISRMOMANNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

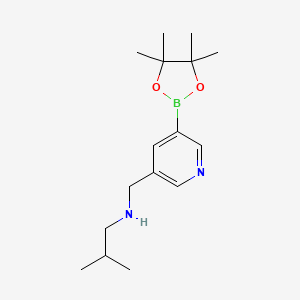

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)